molecular formula C11H20N2O3 B11178076 2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone

2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone

Cat. No.: B11178076
M. Wt: 228.29 g/mol
InChI Key: RIDMHCBJVWYRJI-UHFFFAOYSA-N
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Description

2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of two morpholine rings substituted with methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the use of formaldehyde, a secondary amine (2,6-dimethylmorpholine), and a ketone or aldehyde. The reaction is carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone is unique due to its dual morpholine rings and the specific substitution pattern of methyl groups at the 2 and 6 positions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H20N2O3/c1-9-7-13(8-10(2)16-9)11(14)12-3-5-15-6-4-12/h9-10H,3-8H2,1-2H3

InChI Key

RIDMHCBJVWYRJI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)N2CCOCC2

Origin of Product

United States

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